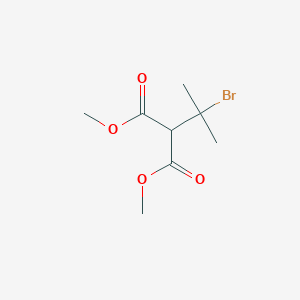

1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate

Description

1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate is a brominated malonate derivative featuring a propanedioate ester backbone with methyl groups at the 1- and 3-positions and a 2-bromopropan-2-yl substituent at the central carbon. This compound belongs to the class of alkyl-substituted propanedioates, which are widely utilized in organic synthesis as intermediates for constructing complex molecules, particularly in catalytic domino reactions and nucleophilic substitution processes . The bromine atom at the 2-position of the propane moiety enhances its electrophilicity, making it a versatile substrate for cross-coupling reactions or further functionalization.

Properties

IUPAC Name |

dimethyl 2-(2-bromopropan-2-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO4/c1-8(2,9)5(6(10)12-3)7(11)13-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIQYKGFQWQFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OC)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate typically involves the bromination of 1,3-Dimethyl 2-propanedioate. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific temperature and pressure conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents used.

Addition Reactions: The compound can participate in addition reactions with other molecules.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biochemical pathways and interactions.

Medicine: Investigated for potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of new compounds with different properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Analogous Compounds

Key Observations:

Substituent Effects on Reactivity: The bromine atom in this compound contrasts with the oxopropylidene group in the diethyl analog (). While the latter participates in Michael/aldol domino reactions , the bromine in the target compound likely favors nucleophilic substitutions or Suzuki-Miyaura couplings. Pyridine-ring brominated analogs () exhibit distinct reactivity due to aromatic stabilization and conjugation with electron-withdrawing groups (e.g., nitro, cyano), which are absent in the aliphatic bromopropane derivative.

In contrast, diethyl malonate () lacks halogenation, making it more suited for enolate formation rather than electrophilic pathways.

Applications :

- Brominated pyridine-propanedioates () are prioritized in drug discovery due to their aromatic heterocycles, whereas the aliphatic bromo compound may serve as a scaffold for agrochemicals or polymers.

- The methylsulfonylphenyl analog () demonstrates the role of polar substituents in enhancing solubility and target binding in medicinal chemistry .

Research Findings and Industrial Relevance

- Catalytic Efficiency: highlights that propanedioate esters with α,β-unsaturated aldehydes achieve high diastereoselectivity in domino reactions (>90% yield, >20:1 dr) . The brominated analog could similarly leverage its electrophilic center for tandem reactions but may require optimized conditions due to steric hindrance.

- Regulatory Considerations : Diethyl malonate () is classified as a low-priority substance by the EPA due to low toxicity , suggesting that dimethyl analogs with bromine may necessitate additional safety evaluations.

- Synthetic Utility : Brominated propanedioates like QY-1141 and PY-1532 () are commercialized with >95% purity, underscoring their reliability as intermediates in high-value syntheses .

Biological Activity

1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate, a compound with significant biological activity, has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on available literature and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromopropyl group that is hypothesized to enhance its reactivity and biological interactions.

This compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with cellular signaling pathways involved in cell growth and survival.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.

- Antimicrobial Activity : Research indicates that it may possess antimicrobial properties against certain bacterial strains, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

-

Anticancer Activity :

A study conducted by researchers explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast and prostate cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 12.5 Caspase activation PC-3 (Prostate Cancer) 15.0 Cell cycle arrest -

Anti-inflammatory Effects :

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in managing conditions like rheumatoid arthritis. -

Antimicrobial Studies :

The antimicrobial efficacy was evaluated against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial activity.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli >64

Toxicological Profile

While the biological activities are promising, evaluating the safety profile is crucial. Toxicological assessments have revealed that at therapeutic concentrations, this compound exhibits low cytotoxicity in normal human cell lines. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.